An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-nitropyridine: Structure and Synthesis
An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-nitropyridine: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxy-3-nitropyridine, a key intermediate in organic synthesis. Due to its distinct chloro and nitro functionalities on a pyridine ring, this compound serves as a versatile precursor for a wide range of biologically active molecules, specialty chemicals, and advanced materials.[1] Its applications span the pharmaceutical, agrochemical, and fine chemical industries.[1][2] This document details its chemical structure, physical properties, and a comprehensive experimental protocol for its synthesis.
Chemical Structure and Properties
5-Chloro-2-hydroxy-3-nitropyridine, also known as 5-Chloro-3-nitro-2-pyridinol, is a solid, typically appearing as a light yellow to yellow powder or crystal.[3][4] The compound is characterized by a pyridine ring substituted with a chlorine atom at position 5, a hydroxyl group at position 2, and a nitro group at position 3. Its tautomeric form is 5-Chloro-3-nitro-2(1H)-pyridinone.[4]
Table 1: Chemical and Physical Properties of 5-Chloro-2-hydroxy-3-nitropyridine
| Property | Value |
|---|---|
| CAS Number | 21427-61-2[3][5][6] |
| Molecular Formula | C₅H₃ClN₂O₃[5][6] |
| Molecular Weight | 174.54 g/mol [5][6] |
| Appearance | Light yellow to yellow powder/crystal[3][4] |
| Melting Point | 229-231 °C[3] / 232-236 °C[6] |
| SMILES String | Oc1ncc(Cl)cc1--INVALID-LINK--=O[6] |
| InChI Key | QVGQNICXNZMXQA-UHFFFAOYSA-N[6] |
| Synonyms | 5-Chloro-3-nitro-2-pyridinol, 5-Chloro-3-nitro-2-pyridone[4] |
Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine
A well-documented method for the synthesis of 5-Chloro-2-hydroxy-3-nitropyridine involves a one-pot reaction starting from 2-amino-5-chloropyridine.[3][7] The process encompasses an initial diazotization of the amino group, followed by an in-situ nitration to yield the final product.[7] This method is efficient, with reported yields exceeding 80%.[3]
This protocol is based on a method that yields 351 g of the final product with a theoretical yield of 80.5%.[3]
Table 2: Reagents and Materials
| Reagent | Quantity | Moles (approx.) | Role |
|---|---|---|---|
| 2-Amino-5-chloropyridine | 321 g | 2.50 mol | Starting Material |
| Concentrated Sulfuric Acid (H₂SO₄) | 1.25 L | - | Solvent/Catalyst |
| Sodium Nitrite (NaNO₂) | 172.5 g | 2.50 mol | Diazotizing Agent |
| Deionized Water (for NaNO₂) | 240 mL | - | Solvent |
| Pure Nitric Acid (HNO₃) | 125 mL | - | Nitrating Agent |
| Ice Water | 5 kg | - | Quenching |
| Deionized Water | As needed | - | Washing |
Table 3: Reaction Conditions and Procedure
| Step | Action | Temperature | Duration | Observations |
|---|---|---|---|---|
| 1. Dissolution | Slowly add 2-amino-5-chloropyridine to concentrated H₂SO₄ with stirring. | Ambient, may warm | Until dissolved | Clear solution forms. |
| 2. Diazotization | Slowly add the aqueous NaNO₂ solution to the mixture. | 40°C to 45°C | 15 minutes | Maintain temperature. |
| 3. Nitration | Slowly add pure nitric acid dropwise. | 50°C | 40 minutes | Careful, exothermic. |
| 4. Reaction | Maintain the reaction mixture at the specified temperature. | 55°C | 1 hour | Reaction proceeds. |
| 5. Quenching | Pour the reaction mixture into ice water. | 0°C | - | A yellow product precipitates. |
| 6. Isolation | Collect the precipitate by filtration. | Ambient | - | Solid product is isolated. |
| 7. Purification | Wash the solid thoroughly with deionized water. | Ambient | - | Removes residual acid. |
| 8. Drying | Dry the final product. | 60°C | Until constant weight | Yellow solid obtained. |
The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.
Caption: Synthesis workflow for 5-Chloro-2-hydroxy-3-nitropyridine.
Safety Information
5-Chloro-2-hydroxy-3-nitropyridine is classified as an irritant and acute toxicant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[6] All manipulations should be performed in a well-ventilated fume hood. The synthesis protocol involves the use of concentrated strong acids (sulfuric and nitric acid) and generates a diazonium salt intermediate, which requires careful temperature control. The reaction is exothermic, and appropriate cooling measures must be in place.
This guide provides essential technical information for professionals working with 5-Chloro-2-hydroxy-3-nitropyridine. By detailing its properties and a reliable synthesis protocol, it aims to support research and development in the chemical and pharmaceutical sciences.
References
- 1. nbinno.com [nbinno.com]
- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. 5-Chloro-2-hydroxy-3-nitropyridine | 21427-61-2 [chemicalbook.com]
- 4. 5-Chloro-2-hydroxy-3-nitropyridine | 21427-61-2 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 21427-61-2|5-Chloro-2-hydroxy-3-nitropyridine|BLD Pharm [bldpharm.com]
- 6. 5-Chloro-2-hydroxy-3-nitropyridine 97 21427-61-2 [sigmaaldrich.com]
- 7. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]



